Selective Antifungal Activity Against Paecilomyces variotii Over Aspergillus niger
In a direct head-to-head study of copper(II) complexes, the complex derived from the N,N-diethyl thiosemicarbazone ligand (the target compound) exhibited a qualitatively different spectrum of antifungal activity compared to its 4N-methyl, 4N-ethyl, and 4N-phenyl counterparts. Specifically, the target copper(II) complex showed no growth inhibition against Aspergillus niger, but displayed considerable antifungal activity against Paecilomyces variotii [1]. This binary selectivity profile (inactive vs. active) is a specific characteristic of the 4N-dialkyl sub-series, sharply contrasting with the 4N-alkyl and 4N-aryl member profiles.
| Evidence Dimension | Antifungal Activity |
|---|---|
| Target Compound Data | Considerable activity |
| Comparator Or Baseline | 4N-methyl, 4N-ethyl, 4N-phenyl analogs; 4N-dialkyl and 3-azacyclo derivatives |
| Quantified Difference | Target and its 4N-dialkyl/3-azacyclo congeners are active against P. variotii; most others show modest or no activity. All show modest or no activity against A. niger. |
| Conditions | Growth inhibitory activity assay against Aspergillus niger and Paecilomyces variotii. Copper(II) complexes of the thiosemicarbazone ligands. |
Why This Matters
This unique, species-specific antifungal activity is a verifiable selection criterion over simpler 4N-alkyl analogs, which are essentially inactive in this panel, enabling target-pathogen focused research.
- [1] West, D. X.; Dietrich, S. L.; Thientanavanich, I.; Brown, C. A.; Liberta, A. E. Copper(II) complexes of 6-methyl-2-formylpyridine 4N-substituted thiosemicarbazones. Transition Met. Chem. 1994, 19 (2), 195-200. View Source
